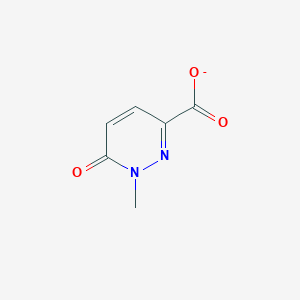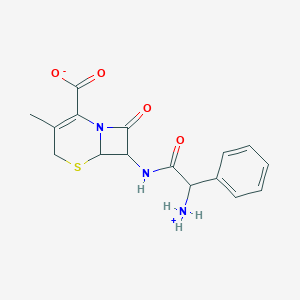![molecular formula C19H24Cl2N4 B021078 N,N-Bis(2-chloroethyl)-4-[[4-(dimethylamino)phenyl]azo]benzylamine CAS No. 100427-80-3](/img/structure/B21078.png)
N,N-Bis(2-chloroethyl)-4-[[4-(dimethylamino)phenyl]azo]benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is a complex organic compound with the molecular formula C19H24Cl2N4 and a molecular weight of 379.3 g/mol. This compound is characterized by the presence of dimethylamino, phenylazo, and bis(beta-chloroethyl)benzylamine groups, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the diazotization of 4-dimethylaminobenzenediazonium chloride, followed by coupling with benzylamine derivatives under controlled conditions . The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)azobenzene-4′-carboxylic acid N-succinimidyl ester: Similar in structure but with different functional groups.
4,4’-Bis(dimethylamino)benzophenone: Shares the dimethylamino and phenyl groups but differs in overall structure and reactivity.
Uniqueness
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
100427-80-3 |
|---|---|
Formule moléculaire |
C19H24Cl2N4 |
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
4-[[4-[bis(2-chloroethyl)aminomethyl]phenyl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H24Cl2N4/c1-24(2)19-9-7-18(8-10-19)23-22-17-5-3-16(4-6-17)15-25(13-11-20)14-12-21/h3-10H,11-15H2,1-2H3 |
Clé InChI |
QAVOZXCKBNBBOK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CN(CCCl)CCCl |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CN(CCCl)CCCl |
Synonymes |
N,N-Bis(2-chloroethyl)-4-[[4-(dimethylamino)phenyl]azo]benzylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















